3-Chloro-5-iodotoluene

説明

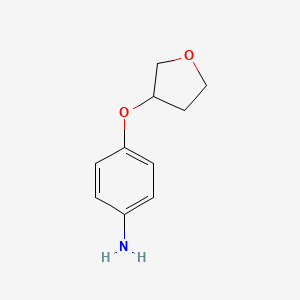

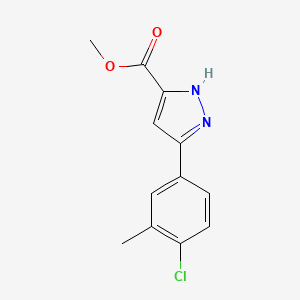

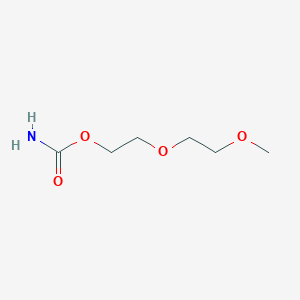

3-Chloro-5-iodotoluene is a halogenated hydrocarbon . It has a linear formula of ClC6H3(I)CH3 and a molecular weight of 252.48 .

Synthesis Analysis

The synthesis of 3-Chloro-5-iodotoluene can be achieved through the Suzuki cross-coupling of 1-bromo-3-chloro-5-iodobenzene with arylboronic acids . This method allows the attachment of various substituents to tailor the chemical structure .

Molecular Structure Analysis

The molecular structure of 3-Chloro-5-iodotoluene consists of a benzene ring with a chlorine atom and an iodine atom attached to it, along with a methyl group . The average mass of the molecule is 252.480 Da, and the monoisotopic mass is 251.920258 Da .

Physical And Chemical Properties Analysis

3-Chloro-5-iodotoluene is a low melting solid with a white or colorless appearance . It has a refractive index (n20/D) of 1.624 , a boiling point of 239°C , and a density of 1.81 g/mL at 25°C .

科学的研究の応用

Friedel–Crafts Reactions

3-Chloro-5-iodotoluene is used in Friedel–Crafts reactions, where acetylation and benzoylation of iodobenzene and isomeric iodotoluenes are investigated. This process is significant in organic synthesis, particularly in the formation of ketones and rearranged ketones from iodotoluenes (Gore, Thorburn, & Weyell, 1973).

Hypervalent Iodine Reagent-Based Reactions

The compound serves as a crucial component in hypervalent iodine reagent-based α-carbonyl dihalogenation reactions. This process involves treating diazoacetate derivatives with iodotoluene difluoride to produce gem-dichlorination or gem-difluorination products (Tao, Tran, & Murphy, 2013).

Preparation of Radioactive Iodothyronines

In the field of radioimmunoassays, 3-Chloro-5-iodotoluene is utilized to obtain radioactive iodothyronines of high specific activity. The process involves attaching radioiodine to various iodothyronines for use in medical research and diagnostics (Nakamura, Chopra, & Solomon, 1977).

Iodofluorination of Alkenes and Alkynes

It is found that a mixture of molecular iodine and 4-iodotoluene difluoride, a related compound, can generate the 'IF' couple in situ. This couple adds in a Markovnikov fashion to various alkenes and alkynes, demonstrating the compound's role in advanced synthetic chemistry (Conte, Panunzi, & Tingoli, 2006).

Synthesis of Polycyclic Aromatic Hydrocarbons

In the synthesis of polycyclic aromatic hydrocarbons, iodotoluene plays a crucial role. It is used in a catalytic, metal-free, and chemoselective oxidative intramolecular coupling of arene and alkene C-H bonds. This process is significant in the production of complex organic compounds (Zhao, Britt, & Murphy, 2018).

Electrophilic Chlorination Reactions

3-Chloro-5-iodotoluene is used in electrophilic chlorination reactions. This process involves the use of hypervalent iodine reagents for the chlorination of various organic compounds, including pharmaceuticals, demonstrating its versatility in synthetic organic chemistry (Wang et al., 2016).

Safety and Hazards

3-Chloro-5-iodotoluene is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective equipment, and avoiding breathing dust/fume/gas/mist/vapors/spray .

作用機序

Target of Action

The primary targets of organic compounds like 3-Chloro-5-iodotoluene are often proteins, such as enzymes or receptors, within the body. These proteins play crucial roles in various biological processes .

Mode of Action

The interaction between 3-Chloro-5-iodotoluene and its potential targets could involve various types of chemical reactions. For instance, it might bind to a protein target, altering its structure and function .

Biochemical Pathways

If 3-Chloro-5-iodotoluene does interact with a protein target, it could affect various biochemical pathways. The specific pathways would depend on the function of the protein target .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-Chloro-5-iodotoluene would influence its bioavailability. Factors such as its chemical structure and the route of administration could affect how it is absorbed and distributed within the body, how it is metabolized, and how it is excreted .

Result of Action

The molecular and cellular effects of 3-Chloro-5-iodotoluene’s action would depend on its specific targets and mode of action. It could potentially alter cellular processes, leading to observable physiological effects .

特性

IUPAC Name |

1-chloro-3-iodo-5-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClI/c1-5-2-6(8)4-7(9)3-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGHIDHQDIWNMEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901303705 | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Chloro-3-iodo-5-methylbenzene | |

CAS RN |

116632-43-0 | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116632-43-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Chloro-3-iodo-5-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901303705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(Methylsulfanyl)cyclopropyl]methanol](/img/structure/B1422650.png)

![2-methyl-1H-imidazo[4,5-b]pyridine-7-carboxylic acid](/img/structure/B1422660.png)

![6-Chloro-2-cyclopropylimidazo[1,2-b]pyridazine](/img/structure/B1422661.png)